molecular formula C6H12O6 B1180691 Sorbose, L- CAS No. 139686-85-4

Sorbose, L-

Cat. No. B1180691
InChI Key:
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Description

L-Sorbose is a ketose belonging to the group of sugars known as monosaccharides . It has a sweetness that is equivalent to sucrose (table sugar) . The commercial production of vitamin C (ascorbic acid) often begins with sorbose . L-Sorbose is the configuration of the naturally occurring sugar .


Synthesis Analysis

L-Sorbose can be prepared from inexpensive O-benzylglucose . Under conditions employed for a Meerwein-Ponndorf-Verley reduction, the tetra-O-benzyl aldose converts to tetra-O-benzylsorbose . Hydrogenolysis removes the four benzyl groups, leaving sorbose . Overexpression of d-sorbitol dehydrogenase (sldh) by P B932_2000 in G. oxydans WSH-003 enhanced the titer and productivity of L-sorbose synthesis from d-sorbitol by 12.0 % and 33.3 %, respectively .


Molecular Structure Analysis

The molecular formula of L-Sorbose is C6H12O6 . Its molecular weight is 180.1559 . The 3D structure of L-Sorbose can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

L-Sorbose is a white solid . It has a density of 1.65 g/cm3 at 15 °C . Its melting point is 165 °C (329 °F; 438 K) . L-Sorbose is highly soluble in water .

Scientific Research Applications

  • L-Sorbose has been found to influence the release of β-glucosidase in the fungus Trichoderma reesei QM9414. It enhances the extracellular activity of β-glucosidase when added to cellobiose or cellulose growth medium, likely due to its effect on fungal morphology and cell wall composition (Bisaria, Nanda, & Ghose, 1986).

  • The sugar also affects the growth and morphology of the pathogenic fungus Aspergillus fumigatus. L-Sorbose induces colonial paramorphs in this fungus and affects its specific growth rate and yield. Additionally, it alters the chemical composition of the fungus' cell wall (El-Shafei, 1997).

  • L-Sorbose is used in the synthesis of L-sorbopyranoses from D-glucopyranoses, an important application in the pharmaceutical and chemical industries. A method using magnesium for the stereoselective synthesis of L-sorbopyranoses has been developed (Ullah, Li, Zheng, & Song, 2021).

  • The sugar is involved in cellulase gene transcription in Trichoderma reesei. L-Sorbose regulates several cellulase genes at the transcriptional level, similar to the regulation by sophorose in this fungus (Nogawa, Goto, Okada, & Morikawa, 2001).

  • In Escherichia coli, genes for L-sorbose utilization have been identified. These genes are involved in the transport and metabolism of L-sorbose, showing its importance in bacterial energy production (Woodward & Charles, 1982).

  • L-Sorbose has been tested for its utilization by various species of the pathogenic genus Phyllosticta, revealing insights into the metabolic capabilities of these organisms (Bilgrami, 1963).

properties

IUPAC Name

1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859146
Record name Hex-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sorbose, L-

CAS RN

87-79-6, 139686-85-4, 551-68-8
Record name sorbose
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hex-2-ulose
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Record name D-Psicose
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Synthesis routes and methods

Procedure details

L-Fructose, which has not been found in nature, was synthesized for the first time by Fischer. See E. Fischer, Ber., 23 (1890) 370-394. DL-Glucose phenylosazone was prepared from α-acrose and hydrolyzed to the glycosulose, which was reduced to DL-fructose. L-Fructose was isolated from the mixture. L-Fructose was later synthesized by Wolfrom and Thompson from L-arabinonic acid in five steps. See M. L. Wolfrom and A. Thompson, Methods of Carbohydr. Chem., 1 (1962) 118-120.
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Citations

For This Compound
2,300
Citations
A Asakura, T Hoshino - Bioscience, biotechnology, and …, 1999 - academic.oup.com
… During the course of the isolation of the L-sorbose/L… to designate it L-sorbose/L-sorbosone dehydrogenase because of … 6, the purified L-sorbose/L-sorbosone dehydrogenase had strong …
Number of citations: 70 academic.oup.com
JV Karabinos - Advances in Carbohydrate Chemistry, 1952 - Elsevier
Publisher Summary This chapter discusses the preparation of psicose, sorbose, and tagatose. It also discusses the D- and L-isomers of these ketohexoses. When Lobry de Bruyn and …
Number of citations: 31 www.sciencedirect.com
T Sugisawa, T Miyazaki, T Hoshino - Bioscience, biotechnology …, 2005 - Taylor & Francis
… In this context, we isolated and characterized the enzyme, L-sorbose/L-sorbosone dehydrogenase,3) which is responsible for the sequential conversion of L-sorbose to 2KGA involved …
Number of citations: 68 www.tandfonline.com
MR Dhawale, WA Szarek, GW Hay… - Carbohydrate research, 1986 - Elsevier
Materials and methods.-(a) Bacterial strain. The bacterial strain MD-13 (ref. 1) was used in this study.(b) Media and culture conditions. The medium5 was composed of yeast extract (…
Number of citations: 28 www.sciencedirect.com
APJ Trinci, A Collinge - Microbiology, 1973 - microbiologyresearch.org
The effects of l-sorbose on the diameter, compartment length, wall thickness and fine structure of hyphae from colonies and batch cultures of Neurospora crassa (spco 1 and spco 9) …
Number of citations: 76 www.microbiologyresearch.org
NE Kelker, RA Simkins, RL Anderson - Journal of Biological Chemistry, 1972 - Elsevier
… L-sorbose l-phosphotransferase activity was a modification of the … L-sorbose l-phosphate reductase except that the supernatant solution was used as limiting substrate and L-sorbose l-…
Number of citations: 29 www.sciencedirect.com
T Oku, Y Murata-Takenoshita, Y Yamazaki, F Shimura… - Nutrition research, 2014 - Elsevier
In an attempt to develop d-sorbose as a new sweetener that could help in preventing lifestyle-related diseases, we investigated the inhibitory effect of d-sorbose on disaccharidase …
Number of citations: 34 www.sciencedirect.com
H Itoh, K Izumori - Journal of fermentation and bioengineering, 1996 - Elsevier
d-Tagatose 3-epimerase (d-TE) from Pseudomonas sp. ST-24 catalyzes the epimerization of all d- and l-ketohexoses. d-TE immobilized on Chitopearl beads BCW 2510 was used for …
Number of citations: 70 www.sciencedirect.com
E Grünewald, U Prüße, KD Vorlop - Catalysis today, 2011 - Elsevier
A review of literature concerning direct platinum catalyzed oxidation of l-sorbose reveals great differences in selectivity obtained by different researcher groups. Thus, the question …
Number of citations: 3 www.sciencedirect.com
MJ Woodward, HP Charles - Microbiology, 1982 - microbiologyresearch.org
Amongst forty wild strains of Escherichia coli, nine used l-sorbose as a source of carbon and energy and two mutated to use it. Laboratory strains K12, B and C were l-sorbose-negative. …
Number of citations: 27 www.microbiologyresearch.org

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